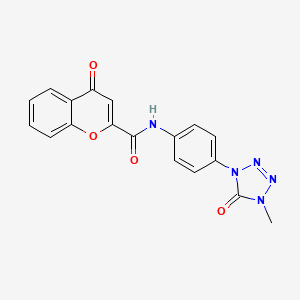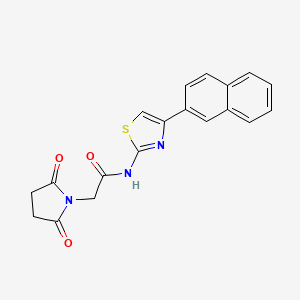![molecular formula C18H26N4O5S2 B2777921 2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid CAS No. 745791-53-1](/img/structure/B2777921.png)
2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, with the CAS number 745791-53-1, is a chemical with the molecular formula C18H26N4O5S2 . It has a molecular weight of 442.55 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(O)CSC1=NN=C(C2=CC=CC(S(=O)(N(CC)CC)=O)=C2)N1C©COC . This indicates that the compound contains a triazole ring, a phenyl ring, and a sulfamoyl group, among other functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 442.55 . Other physical and chemical properties such as boiling point and melting point are not available .Scientific Research Applications
Chemical Properties and Synthesis
The synthesis and investigation of the chemical properties of 1,2,4-triazole derivatives, including those similar to the queried compound, highlight their potential for biological activity and the development of pharmaceuticals. For instance, the study of acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids demonstrates the influence of substituents on the acidity of these compounds, suggesting their enhanced absorption in acidic environments like the stomach, which could be beneficial for oral drug formulations (Kaplaushenko, 2014).
Photophysical Properties
Triazole derivatives, as seen in the synthesis of N-2-Aryl-1,2,3-Triazoles, exhibit unique photophysical properties, making them promising candidates for blue emitting fluorophores. These compounds show potential applications in materials science, particularly in the development of fluorescent materials for imaging and sensing technologies (Padalkar et al., 2015).
Antimicrobial and Antiulcer Activities
The antimicrobial and antiulcer activities of 1,2,4-triazole derivatives have been explored, indicating their pharmaceutical relevance. For example, derivatives have shown significant antibacterial and antifungal effects, suggesting their potential as novel antimicrobial agents. Additionally, the enhancement of antiulcer activity upon modification of these compounds provides a basis for the development of new treatments for ulcerative conditions (Subudhi et al., 2009).
Environmental Applications
The identification of phototransformation products of pesticides, similar to the compound , through advanced mass spectrometry techniques, highlights the environmental relevance of studying these chemicals. Understanding their degradation pathways can inform the development of better environmental monitoring and remediation strategies (Peschka et al., 2007).
properties
IUPAC Name |
2-[[5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-5-21(6-2)29(25,26)15-9-7-8-14(10-15)17-19-20-18(28-12-16(23)24)22(17)13(3)11-27-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRITDPLUROQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(N2C(C)COC)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({5-[3-(diethylsulfamoyl)phenyl]-4-(1-methoxypropan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

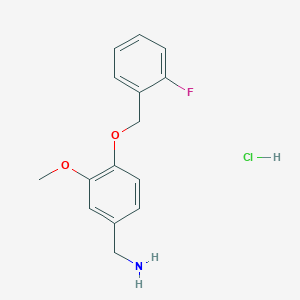
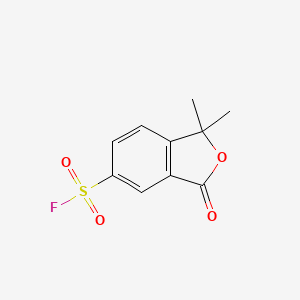
![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)
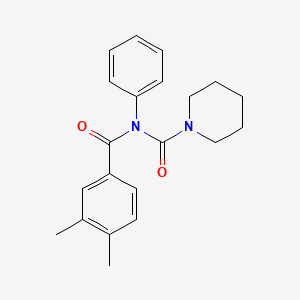
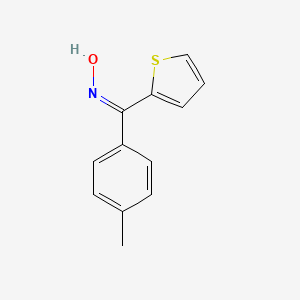
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)
![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)
![[4-(Benzyloxy)-3-bromo-5-ethoxyphenyl]methanol](/img/structure/B2777851.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2777852.png)
![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)
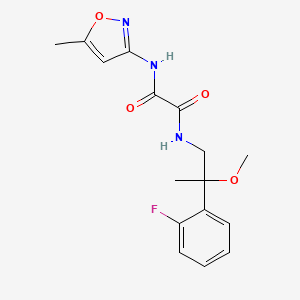
![N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2777857.png)
